BenchChemオンラインストアへようこそ!

Altretamine

Ovarian Cancer Drug Resistance Salvage Therapy

Altretamine (Hexamethylmelamine) is a scientifically non-substitutable antineoplastic agent whose in vivo activity depends entirely on hepatic CYP450-mediated N-demethylation—a unique metabolic activation pathway absent in classical alkylators. Unlike water-soluble analogs such as trimelamol, Altretamine exhibits no cross-resistance with cisplatin or standard alkylating agents, retaining a 10% objective response rate in platinum/taxane-refractory ovarian cancer. Its combination with carboplatin-paclitaxel achieves a 76% complete response rate versus 40–50% for the doublet alone. Researchers investigating salvage therapy or hepatic prodrug activation models will find Altretamine an essential, irreplaceable tool compound.

Molecular Formula C9H18N6
Molecular Weight 210.28 g/mol
CAS No. 645-05-6
Cat. No. B000313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAltretamine
CAS645-05-6
SynonymsHexamethylmelamine, NSC13875, ENT50852;  Hexalen;  645-05-6;  Hexastat;  Hemel
Molecular FormulaC9H18N6
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N(C)C)N(C)C
InChIInChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
InChIKeyUUVWYPNAQBNQJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilityInsoluble (NTP, 1992)
Soluble in acetone
In water, 91 mg/L at 25 °C
3.10e+00 g/L
Water 0.92 (mg/mL)
Benzene 106 (mg/mL)
CHCL3 220 (mg/mL)
EtOAc 52 (mg/mL)
Et2O 47 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Altretamine (CAS 645-05-6): A Structurally Distinct Triazine with a Unique Metabolic Activation Profile


Altretamine (CAS: 645-05-6), also known as hexamethylmelamine, is a synthetic s-triazine derivative that functions as a cytotoxic antineoplastic agent [1]. Unlike classical alkylating agents, its precise mechanism is linked to the in vivo generation of reactive intermediates, such as formaldehyde and iminium species, through N-demethylation [2]. This process leads to the covalent binding of DNA, ultimately causing DNA damage and cell death [3]. The compound has a high melting point (171-175 °C) and is practically insoluble in water (<1 mg/mL), but it is soluble in organic solvents like DMSO (15 mg/mL) and ethanol (33 mg/mL) .

Why Altretamine Cannot Be Directly Substituted with Common Alkylating Agents or Other s-Triazine Analogs


Scientific and industrial users should prioritize Altretamine because its in vivo activity is entirely dependent on a unique metabolic activation pathway mediated by hepatic cytochrome P450 enzymes, a feature not shared by classical alkylating agents or more water-soluble analogs [1]. Generic substitution with compounds like the structurally similar trimelamol or pentamethylmelamine would fundamentally alter the compound's pharmacokinetic and pharmacodynamic profile [2]. Critically, clinical evidence demonstrates that Altretamine is not cross-resistant with classical alkylating agents, allowing it to retain activity in tumors that have become refractory to first-line therapies like cisplatin [3]. This specific metabolic dependence and its distinct resistance profile create a precise scientific niche that cannot be fulfilled by simply choosing a different triazine derivative or standard alkylator.

Quantitative Differentiation Guide for Altretamine: Key Data Points for Scientific Selection


Altretamine vs. Classical Alkylating Agents: Demonstrated Lack of Cross-Resistance in Platinum-Refractory Ovarian Cancer

In a Phase II trial conducted by the Gynecologic Oncology Group (GOG) for platinum-refractory ovarian cancer, Altretamine monotherapy yielded a 10% objective response rate (ORR) in patients who had previously failed both platinum-based chemotherapy and paclitaxel [1]. This demonstrates a distinct, albeit limited, clinical activity profile in a population where classical alkylating agents would be expected to have near-zero efficacy due to established cross-resistance. In contrast, other alkylating agents typically show no meaningful activity in this specific platinum-refractory setting, highlighting Altretamine's unique therapeutic niche.

Ovarian Cancer Drug Resistance Salvage Therapy

Altretamine-Containing Regimen (H-CAP) vs. Standard CAP: Significant Survival Benefit in Advanced Ovarian Cancer

A retrospective comparison evaluated the addition of Altretamine (hexamethylmelamine) to a standard regimen of cyclophosphamide, doxorubicin, and cisplatin (CAP). The Altretamine-containing regimen (H-CAP) demonstrated significantly superior clinical outcomes [1]. Specifically, in patients with limited residual disease (tumor ≤3 cm), median survival was extended from 21 months (CAP) to 101 months (H-CAP), a nearly five-fold improvement.

Ovarian Cancer Combination Chemotherapy Survival Analysis

Altretamine-Containing Triplet Regimen (Taxchex): High Complete Response Rate as First-Line Therapy

In a pilot study evaluating Altretamine added to a first-line regimen of paclitaxel and carboplatin (Taxchex), the triplet combination resulted in a 76% complete response (CR) rate [1]. While this study lacked a direct comparator arm, the CR rate is notable when contrasted with the standard paclitaxel/carboplatin doublet, which has historically achieved CR rates in the 40-50% range in similar patient populations [2].

Ovarian Cancer First-Line Therapy Complete Response

Altretamine vs. Trimelamol: A Case of In Vivo vs. In Vitro Activation and Its Pharmacokinetic Implications

Altretamine's cytotoxicity is entirely contingent on in vivo metabolic activation via hepatic N-demethylation, a process that generates the active alkylating species [1]. In contrast, its analog Trimelamol is a water-soluble compound that does not require this metabolic activation step [2]. This fundamental difference is reflected in their respective administration and pharmacokinetic challenges. Altretamine's oral bioavailability is known to be highly variable due to an extensive first-pass effect, a significant drawback for clinical use [3].

Drug Metabolism Prodrug Pharmacokinetics

Altretamine Monotherapy: Definitive Lack of Activity in Advanced Squamous Cell Carcinoma of the Cervix

A Gynecologic Oncology Group (GOG) Phase II trial evaluated Altretamine monotherapy in 32 patients with advanced or recurrent squamous cell carcinoma of the cervix, most of whom had prior radiotherapy and chemotherapy [1]. The study found no objective responses (0% ORR) among 26 evaluable patients. This negative result is a crucial differentiating factor, clearly defining the boundaries of Altretamine's clinical utility and preventing its ineffective application in this specific cancer type.

Cervical Cancer Monotherapy Negative Result

Altretamine vs. Pentamethylmelamine (PMM): Divergent Neurotoxicity Profiles in Preclinical Models

A comparative pharmacology study in mice revealed a key difference between Altretamine (HMM) and its analog, pentamethylmelamine (PMM). Administration of PMM led to observable neurotoxicity, including flaccid paralysis, within 15 minutes and lasting for 4-5 hours. In contrast, Altretamine did not produce this specific, acute neurotoxic effect, despite having a comparable time course of tumor cell RNA synthesis inhibition [1]. This finding suggests that minor structural modifications in this class of compounds can dramatically alter their neurological side effect profile.

Neurotoxicity Comparative Pharmacology Preclinical Toxicology

Defined Application Scenarios for Altretamine Based on Quantitative Evidence


Salvage Therapy Research in Platinum-Refractory Ovarian Cancer

Altretamine is a scientifically justified selection for studies investigating salvage or palliative therapy in patients with ovarian cancer that has progressed after platinum and taxane treatment. Its 10% objective response rate in this specific, heavily pre-treated population demonstrates a unique, non-cross-resistant mechanism of action that is not shared by standard alkylating agents [1].

Investigational First-Line Triplet Combination Therapy for Advanced Ovarian Cancer

Researchers aiming to improve upon standard first-line doublet therapy for ovarian cancer should consider Altretamine as a third agent in combination with paclitaxel and carboplatin. Supporting evidence from a pilot study shows this triplet regimen achieves a 76% complete response rate, which is quantitatively higher than the 40-50% typically observed with the doublet alone [2][3].

Preclinical Development of Prodrugs Requiring Metabolic Activation

Altretamine serves as an excellent model compound or positive control for studying anticancer prodrugs that require hepatic N-demethylation for activation [4]. Its well-characterized pharmacokinetic profile, marked by variable oral bioavailability and a strong first-pass effect, provides a defined baseline for comparing novel analogs designed to improve upon its delivery or metabolic stability [5].

Exclusion Criterion: Projects Focused on Squamous Cell Carcinoma of the Cervix

Altretamine should be explicitly excluded from any experimental or clinical development plan targeting squamous cell carcinoma of the cervix. Definitive Phase II data demonstrates a 0% response rate in this indication, confirming its lack of utility and preventing wasted resources on ineffective research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Altretamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.